molecular formula C8H10N2O2 B6284890 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde CAS No. 1706431-19-7

6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde

Cat. No. B6284890
CAS RN: 1706431-19-7
M. Wt: 166.2
InChI Key:
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Description

6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde (MPC) is a compound with a unique structural and functional characteristics. It is a heterocyclic compound that is part of the pyrazolone family, and is synthesized from the reaction of 3-methyl-2-pyrazoline-5-one with 2-amino-1,3-dimethylbenzene. MPC has been widely studied in the field of chemical synthesis, as well as its potential applications in pharmacology and biochemistry.

Scientific Research Applications

6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde has been widely studied in the field of chemical synthesis, as well as its potential applications in pharmacology and biochemistry. In particular, it has been used as a starting material for the synthesis of various heterocyclic compounds, such as benzimidazoles, pyrazolines, and triazoles. Additionally, it has been used in the synthesis of novel drugs, such as antimalarial drugs, antitumor agents, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde is not fully understood. However, it is believed that it has the ability to interact with certain enzymes and receptors in the body, leading to a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of proinflammatory mediators, such as prostaglandins. Additionally, it has been shown to interact with certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, antinociceptive, and antipyretic effects in animal models. Additionally, it has been shown to have antioxidant, anti-allergic, and anti-cancer activities in vitro. Furthermore, it has been shown to have neuroprotective effects, as well as to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde is a relatively simple compound to synthesize, and can be easily scaled up for larger scale production. Additionally, it has a wide range of potential applications in pharmacology and biochemistry. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively unstable compound and can be easily degraded by light and heat. Additionally, it can be toxic and should be handled with care.

Future Directions

Given its potential applications in pharmacology and biochemistry, there are several potential future directions for 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde. For example, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, further studies could be conducted to investigate its potential as a neuroprotective agent. Additionally, further research could be conducted to explore its potential as an anti-inflammatory and antinociceptive agent. Finally, further research could be conducted to investigate its potential as an antidepressant.

Synthesis Methods

6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde is synthesized from the reaction of 3-methyl-2-pyrazoline-5-one with 2-amino-1,3-dimethylbenzene. This reaction occurs in a two-step process, with the first step involving the condensation of the two reactants to form the intermediate 3-methyl-2-pyrazoline-5-one. The second step involves the oxidation of the intermediate to form the final product, this compound. This synthesis method is relatively simple and can be easily scaled up for larger scale production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde involves the condensation of 2-amino-4-methylpyrazole with 2-chloroacetaldehyde followed by cyclization with ethyl glyoxylate. The resulting intermediate is then oxidized to yield the final product.", "Starting Materials": [ "2-amino-4-methylpyrazole", "2-chloroacetaldehyde", "ethyl glyoxylate", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyrazole with 2-chloroacetaldehyde in the presence of a base to yield the corresponding imine intermediate.", "Step 2: Cyclization of the imine intermediate with ethyl glyoxylate in the presence of a Lewis acid catalyst to form the pyrazolo[3,2-b][1,3]oxazine intermediate.", "Step 3: Oxidation of the pyrazolo[3,2-b][1,3]oxazine intermediate with an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde." ] }

CAS RN

1706431-19-7

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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